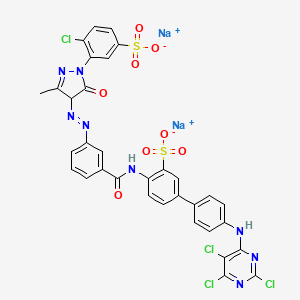
(1,1'-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4'-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, azo, and pyrimidinyl groups.
Méthodes De Préparation
The synthesis of (1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves several steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of two benzene rings.
Introduction of Sulfonic Acid Group: Sulfonation of the biphenyl core introduces the sulfonic acid group.
Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by coupling with a suitable aromatic amine.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through a condensation reaction with a suitable ketone.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction.
Final Disodium Salt Formation: The final compound is obtained by neutralizing the sulfonic acid groups with sodium hydroxide to form the disodium salt.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro and pyrimidinyl groups can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can interfere with cellular signaling pathways by binding to receptors or other signaling molecules.
DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
(1,1’-Biphenyl)-4-sulfonic acid: Lacks the azo and pyrimidinyl groups, making it less versatile.
4-Amino-1,1’-biphenyl-3-sulfonic acid: Contains an amino group instead of the azo group, altering its reactivity.
(1,1’-Biphenyl)-3,4’-disulfonic acid: Contains an additional sulfonic acid group, increasing its solubility in water.
The uniqueness of (1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt lies in its combination of functional groups, which confer a wide range of chemical reactivity and applications.
Propriétés
Numéro CAS |
74186-18-8 |
|---|---|
Formule moléculaire |
C33H20Cl4N8Na2O8S2 |
Poids moléculaire |
908.5 g/mol |
Nom IUPAC |
disodium;2-[[3-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoyl]amino]-5-[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzenesulfonate |
InChI |
InChI=1S/C33H22Cl4N8O8S2.2Na/c1-16-28(32(47)45(44-16)25-15-22(54(48,49)50)10-11-23(25)34)43-42-21-4-2-3-19(13-21)31(46)39-24-12-7-18(14-26(24)55(51,52)53)17-5-8-20(9-6-17)38-30-27(35)29(36)40-33(37)41-30;;/h2-15,28H,1H3,(H,39,46)(H,38,40,41)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
Clé InChI |
KKZFYAXJSKXATG-UHFFFAOYSA-L |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=C(C(=NC(=N5)Cl)Cl)Cl)S(=O)(=O)[O-])C6=C(C=CC(=C6)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


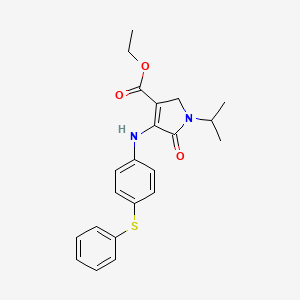
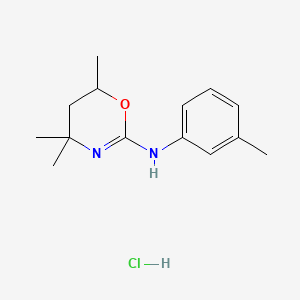




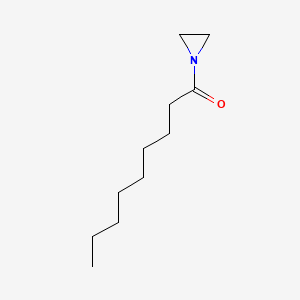

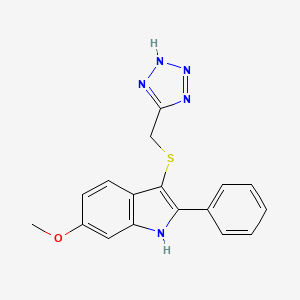


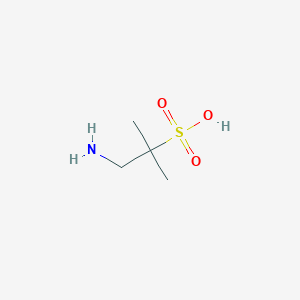

![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
